molecular formula C10H11BrO3 B6178986 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde CAS No. 1586014-35-8

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde

Cat. No. B6178986
CAS RN: 1586014-35-8
M. Wt: 259.1
InChI Key:
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Description

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde (3-Br-4,6-DMB) is an organobromine compound that is used in a variety of scientific research applications. It is a naturally occurring aldehyde that is found in plants and is also produced synthetically in the laboratory. 3-Br-4,6-DMB is a colorless liquid with a faint sweet odor and has a melting point of -20°C. It is an important intermediate in the synthesis of various compounds, such as bromoindole derivatives and bromo-substituted coumarins. 3-Br-4,6-DMB is also used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals.

Scientific Research Applications

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde is widely used in scientific research applications. It is used in the synthesis of various heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of bromoindole derivatives, and as a catalyst for the synthesis of bromo-substituted coumarins. Additionally, this compound is used in the synthesis of brominated polymers and as a fluorescent dye.

Mechanism of Action

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde is a brominated aldehyde that is used in a variety of scientific research applications. Its mechanism of action is based on its ability to react with nucleophilic species such as amines, alcohols, and carboxylic acids. The reaction of this compound with these species results in the formation of brominated derivatives, which can be used in various scientific research applications.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic when ingested and can cause skin irritation. In addition, it has been reported to cause liver damage in animals. Thus, it is important to use this compound with caution in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde in laboratory experiments is its availability and low cost. It is also a versatile reagent that can be used in a variety of synthetic reactions. However, it is important to use this compound with caution, as it can be toxic and can cause skin irritation. Additionally, it can cause liver damage in animals, so it is important to use protective equipment when working with this compound.

Future Directions

In the future, 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde could be used in a variety of applications, such as the synthesis of brominated polymers, fluorescent dyes, and pharmaceuticals. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, the development of safer methods for the synthesis and handling of this compound could be explored.

Synthesis Methods

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde can be synthesized in the laboratory by several methods. The most commonly used method is the reaction of bromoacetaldehyde with dimethoxybenzene in the presence of an acid catalyst. This reaction produces a mixture of this compound and 4-Br-4,6-DMB, which can be separated by fractional distillation. Another method involves the reaction of bromobenzene with dimethoxyacetaldehyde in the presence of an acid catalyst. This reaction produces a mixture of this compound and 4-Br-4,6-DMB, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde involves the bromination of 4,6-dimethoxy-2-methylbenzaldehyde followed by the methylation of the resulting product.", "Starting Materials": [ "4,6-dimethoxy-2-methylbenzaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4,6-dimethoxy-2-methylbenzaldehyde in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into water and extract the product with dichloromethane.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer to obtain 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde.", "Step 7: Dissolve the product in methanol.", "Step 8: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 9: Acidify the solution with hydrochloric acid.", "Step 10: Extract the product with dichloromethane.", "Step 11: Wash the organic layer with water and dry over sodium sulfate.", "Step 12: Concentrate the organic layer to obtain the final product." ] }

CAS RN

1586014-35-8

Molecular Formula

C10H11BrO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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